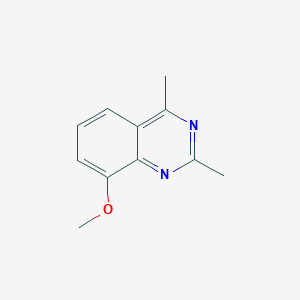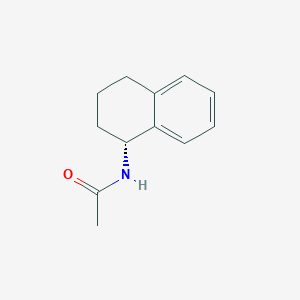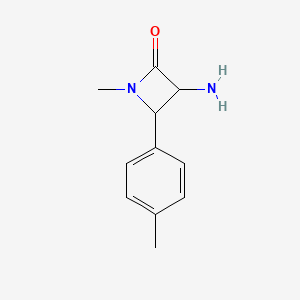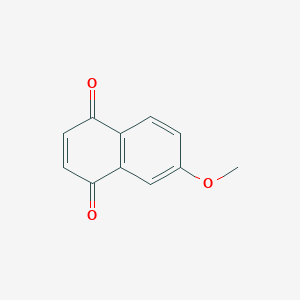
8-Methoxy-2,4-dimethylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2,4-dimethylquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its wide range of biological and pharmacological activities. The molecular formula of this compound is C11H12N2O, and it has a molecular weight of 188.23 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,4-dimethylquinazoline typically involves the use of 2-methoxybenzonitrile as a starting material. The synthetic route includes several steps such as hydrolysis, reduction, halogenation, and substitution reactions. For instance, the hydrolysis of 2-methoxybenzonitrile followed by reduction and halogenation can yield intermediates that are further reacted to form the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound can be achieved using microwave-assisted synthesis. This method is preferred due to its efficiency, sustainability, and economic benefits. Microwave irradiation accelerates the reaction rates and improves yields compared to conventional heating methods .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methoxy-2,4-dimethylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: Substitution reactions, especially at the nitrogen atoms, are common and can produce a variety of functionalized quinazolines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated intermediates and nucleophiles such as amines and alcohols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various quinazoline derivatives, such as quinazoline N-oxides and substituted quinazolines, which have significant biological activities .
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2,4-dimethylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 8-Methoxy-2,4-dimethylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Quinazoline: The parent compound with a similar structure but without the methoxy and dimethyl substitutions.
2,4-Dimethylquinazoline: Lacks the methoxy group but shares the dimethyl substitutions.
8-Methoxyquinazoline: Contains the methoxy group but lacks the dimethyl substitutions.
Uniqueness: 8-Methoxy-2,4-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and dimethyl groups enhances its reactivity and potential as a pharmacologically active compound .
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
8-methoxy-2,4-dimethylquinazoline |
InChI |
InChI=1S/C11H12N2O/c1-7-9-5-4-6-10(14-3)11(9)13-8(2)12-7/h4-6H,1-3H3 |
InChI-Schlüssel |
ZYICMVOCFYCGOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C(C2=NC(=N1)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)




![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)




